

# Genetic Mutations in ATP1A1: A Technical Guide to Neurological Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium potassium*

Cat. No.: *B080026*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The ATP1A1 gene encodes the  $\alpha 1$  subunit of the  $\text{Na}^+/\text{K}^+$ -ATPase, a vital ion pump responsible for maintaining the electrochemical gradients of sodium and potassium across the plasma membrane of all animal cells. This process is fundamental for numerous cellular functions, including neuronal excitability, secondary active transport, and cell volume regulation.<sup>[1]</sup> Mutations in ATP1A1 can disrupt these critical functions, leading to a spectrum of neurological disorders with varying degrees of severity. This technical guide provides an in-depth overview of the genetic mutations in ATP1A1, their associated neurological phenotypes, the underlying molecular mechanisms, and the experimental approaches used to study them.

## The ATP1A1 Gene and the $\text{Na}^+/\text{K}^+$ -ATPase $\alpha 1$ Subunit

The  $\text{Na}^+/\text{K}^+$ -ATPase is a heterodimeric protein composed of a catalytic  $\alpha$  subunit and a smaller  $\beta$  subunit, which is essential for the pump's proper folding and trafficking to the cell membrane. <sup>[1]</sup> The  $\alpha 1$  subunit, encoded by ATP1A1, is ubiquitously expressed and represents the primary isoform in many tissues, including the central and peripheral nervous systems.<sup>[1]</sup> It contains the binding sites for  $\text{Na}^+$ ,  $\text{K}^+$ , and ATP, as well as the phosphorylation site that drives the conformational changes necessary for ion transport.

# Neurological Disorders Associated with ATP1A1 Mutations

Mutations in ATP1A1 have been linked to a range of neurological diseases, primarily through a loss-of-function mechanism, although some gain-of-function effects have also been reported.[\[2\]](#) [\[3\]](#) These disorders often present with a complex and overlapping clinical picture.

Table 1: Neurological Disorders Associated with ATP1A1 Mutations and their Clinical Features[\[4\]](#)[\[5\]](#)[\[6\]](#)

| Disorder                                                 | Inheritance        | Key Clinical Features                                                                                                               |
|----------------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Charcot-Marie-Tooth Disease, Type 2 (CMT2)               | Autosomal Dominant | Predominantly motor and sensory axonal neuropathy, distal muscle weakness and atrophy, sensory loss, pes cavus. <a href="#">[4]</a> |
| Hereditary Spastic Paraparesis (HSP)                     | Autosomal Dominant | Progressive lower limb spasticity and weakness, hyperreflexia, extensor plantar responses.                                          |
| Hypomagnesemia with Seizures and Intellectual Disability | De Novo            | Refractory seizures, global developmental delay, intellectual disability, and hypomagnesemia. <a href="#">[5]</a>                   |
| Developmental and Epileptic Encephalopathy (DEE)         | De Novo            | Early-onset refractory seizures, severe developmental delay or regression, hypotonia, and movement disorders. <a href="#">[5]</a>   |

Table 2: Functional Consequences of Selected ATP1A1 Mutations

While a comprehensive side-by-side comparison of quantitative data is not readily available in the literature, the following table summarizes the reported functional effects of some ATP1A1 mutations.

| Mutation    | Associated Disorder           | Reported Functional Effect                                                           | Reference           |
|-------------|-------------------------------|--------------------------------------------------------------------------------------|---------------------|
| p.Gln225Arg | DEE                           | Loss-of-function (decreased cell viability in ouabain assay)                         | <a href="#">[3]</a> |
| p.Gly335Cys | DEE                           | Loss-of-function (decreased cell viability in ouabain assay)                         | <a href="#">[3]</a> |
| p.Gly509Asp | DEE                           | Loss-of-function (decreased cell viability in ouabain assay)                         | <a href="#">[3]</a> |
| p.Gly718Ser | DEE                           | Loss-of-function (decreased cell viability in ouabain assay)                         | <a href="#">[3]</a> |
| p.Phe923Tyr | DEE                           | Loss-of-function (decreased cell viability in ouabain assay)                         | <a href="#">[3]</a> |
| p.Pro600Arg | CMT                           | Reduced Na <sup>+</sup> /K <sup>+</sup> ATPase function                              | <a href="#">[7]</a> |
| L104R       | Aldosterone-Producing Adenoma | Undetectable ATPase activity                                                         | <a href="#">[2]</a> |
| V332G       | Aldosterone-Producing Adenoma | Very low ATPase activity                                                             | <a href="#">[2]</a> |
| G99R        | Aldosterone-Producing Adenoma | Reduced affinity for Na <sup>+</sup> and less sensitive to K <sup>+</sup> inhibition | <a href="#">[2]</a> |

# Signaling Pathways and Molecular Mechanisms

Beyond its primary role in ion transport, the Na+/K+-ATPase  $\alpha$ 1 subunit also functions as a signaling scaffold, interacting with various intracellular proteins to regulate cellular processes. The best-characterized signaling cascade involves the interaction of ATP1A1 with the non-receptor tyrosine kinase Src.

## ATP1A1-Src Signaling Pathway

Binding of cardiotonic steroids like ouabain to the Na+/K+-ATPase can trigger a conformational change that activates Src.<sup>[8]</sup> This activation initiates a downstream signaling cascade involving the epidermal growth factor receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) pathway, which can influence cell growth, proliferation, and apoptosis.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)

Ouabain-induced ATP1A1-Src signaling pathway.

## Experimental Protocols

Characterizing the functional consequences of ATP1A1 mutations is crucial for understanding their pathogenic mechanisms. Below are detailed methodologies for key experiments.

### Site-Directed Mutagenesis and Expression in HEK293 Cells

This protocol describes the introduction of specific point mutations into the ATP1A1 cDNA and its subsequent expression in a mammalian cell line for functional studies.

#### Materials:

- Wild-type ATP1A1 cDNA in an expression vector (e.g., pcDNA3.1)
- Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)
- Custom-designed mutagenic primers
- DH5 $\alpha$  competent E. coli
- Plasmid purification kit
- HEK293T cells
- Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- Transient transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)[\[11\]](#)
- Opti-MEM reduced-serum medium[\[11\]](#)

#### Procedure:

- Primer Design: Design forward and reverse primers containing the desired mutation, flanked by 15-20 base pairs of correct sequence on both sides.
- Mutagenesis PCR: Perform PCR using the wild-type ATP1A1 plasmid as a template and the mutagenic primers according to the manufacturer's protocol for the site-directed mutagenesis

kit.

- **DpnI Digestion:** Digest the parental, methylated plasmid DNA with DpnI endonuclease for 1-2 hours at 37°C.
- **Transformation:** Transform the DpnI-treated plasmid into competent *E. coli* and plate on selective agar plates.
- **Plasmid Purification and Sequencing:** Select a single colony, grow an overnight culture, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
- **Cell Culture and Transfection:** Culture HEK293T cells to 70-80% confluence. For a 6-well plate, dilute 2.5 µg of the mutant ATP1A1 plasmid DNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the two solutions and incubate for 20 minutes at room temperature. Add the DNA-lipid complex to the cells and incubate for 48-72 hours before functional analysis.[\[11\]](#)

## Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

TEVC is a powerful technique to measure the ion transport activity of the Na<sup>+</sup>/K<sup>+</sup>-ATPase as an electrical current.[\[12\]](#)

Materials:

- *Xenopus laevis* oocytes
- cRNA of wild-type and mutant ATP1A1 and the β subunit
- Collagenase solution
- ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 5 mM HEPES, pH 7.6)
- TEVC setup (amplifier, micromanipulators, data acquisition system)
- Glass microelectrodes (filled with 3 M KCl)

**Procedure:**

- Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female *Xenopus laevis*. Separate individual oocytes by gentle agitation in a collagenase solution. Wash the oocytes thoroughly with ND96 solution and store them at 16-18°C.[13]
- cRNA Injection: Inject 50 nl of a solution containing cRNA for the  $\alpha 1$  and  $\beta$  subunits (typically at a 1:1 ratio) into stage V-VI oocytes. Incubate the injected oocytes for 2-5 days to allow for protein expression.[13]
- Electrophysiological Recording: Place an oocyte in the recording chamber perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[14]
- Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -50 mV). Apply a series of voltage steps to elicit pump currents. The ouabain-sensitive current, representing the activity of the  $\text{Na}^+/\text{K}^+$ -ATPase, is determined by subtracting the current measured in the presence of a high concentration of ouabain (a specific inhibitor) from the total current.

## 86Rb<sup>+</sup> Uptake Assay for $\text{Na}^+/\text{K}^+$ -ATPase Activity

This assay measures the rate of ouabain-sensitive uptake of the potassium analog, radioactive rubidium (86Rb<sup>+</sup>), to determine the transport activity of the  $\text{Na}^+/\text{K}^+$ -ATPase in intact cells.[15] [16]

**Materials:**

- HEK293T cells expressing wild-type or mutant ATP1A1
- Uptake buffer (e.g., 140 mM NaCl, 5 mM RbCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 5 mM glucose, 10 mM HEPES, pH 7.4)
- 86RbCl
- Ouabain
- Wash buffer (ice-cold uptake buffer without 86RbCl)

- Lysis buffer (e.g., 0.1 M NaOH)
- Scintillation counter and cocktail

**Procedure:**

- Cell Plating: Plate HEK293T cells expressing the desired ATP1A1 construct in a 24-well plate and grow to confluence.
- Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10 minutes at 37°C in uptake buffer with or without ouabain (to determine non-specific uptake).
- Uptake: Initiate the uptake by adding uptake buffer containing  $86\text{RbCl}$  (final concentration  $\sim 1 \mu\text{Ci/mL}$ ) and incubate for a defined period (e.g., 10 minutes) at 37°C.[17]
- Washing: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.
- Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]
- Data Analysis: Calculate the ouabain-sensitive  $86\text{Rb}^+$  uptake by subtracting the counts from ouabain-treated cells from the total counts.

## Experimental and Drug Discovery Workflows

Systematic workflows are essential for the characterization of ATP1A1 mutations and the discovery of potential therapeutic compounds.

## Workflow for Functional Characterization of an ATP1A1 Variant



[Click to download full resolution via product page](#)

Workflow for characterizing an ATP1A1 variant.

## High-Throughput Screening Workflow for ATP1A1 Modulators



[Click to download full resolution via product page](#)

High-throughput screening for ATP1A1 modulators.

## Conclusion

Genetic mutations in ATP1A1 are increasingly recognized as a cause of a spectrum of debilitating neurological disorders. Understanding the functional consequences of these mutations is paramount for elucidating disease mechanisms and developing targeted therapies. The experimental protocols and workflows outlined in this guide provide a framework for the systematic investigation of ATP1A1 variants and the discovery of novel therapeutic agents. Further research, particularly the generation of comprehensive quantitative data on mutation-induced functional changes and the development of more sophisticated cellular and animal models, will be crucial in translating our growing knowledge of ATP1A1 genetics into effective treatments for patients.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diseases caused by mutations in the Na<sup>+</sup>/K<sup>+</sup> pump α1 gene ATP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatic Mutations of the ATP1A1 Gene and Aldosterone-Producing Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo ATP1A1 Variants in an Early-Onset Complex Neurodevelopmental Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phenotypic spectrum of pathogenic ATP1A1 variants expands: the novel p.P600R substitution causes demyelinating Charcot–Marie–Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP1A1 de novo Mutation-Related Disorders: Clinical and Genetic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATP1A1-Mediated Src Signaling Inhibits Coronavirus Entry into Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Na/K-ATPase α1/Src interaction regulates metabolic reserve and Western diet intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ATP1A1 Integrates AKT and ERK Signaling via Potential Interaction With Src to Promote Growth and Survival in Glioma Stem Cells [frontiersin.org]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Na<sup>+</sup>,K<sup>+</sup> pumps and their transport rate in skeletal muscle: Functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Genetic Mutations in ATP1A1: A Technical Guide to Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080026#genetic-mutations-in-atp1a1-and-related-neurological-disorders]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)